molecular formula C12H9Cl3N2 B2593302 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 1040014-52-5

3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine

Cat. No.: B2593302
CAS No.: 1040014-52-5
M. Wt: 287.57
InChI Key: HGKQZLIEIKEKJM-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of chlorine atoms at the 3 and 5 positions of the pyridine ring and a 4-chlorophenylmethyl group attached to the nitrogen atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine typically involves the reaction of 3,5-dichloropyridine with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

Scientific Research Applications

3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)pyridin-2-amine
  • 3,5-Dichloro-N-(4-fluorophenyl)pyridin-2-amine
  • 3,5-Dichloro-N-(4-methylphenyl)pyridin-2-amine

Uniqueness

3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

3,5-dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2/c13-9-3-1-8(2-4-9)6-16-12-11(15)5-10(14)7-17-12/h1-5,7H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQZLIEIKEKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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